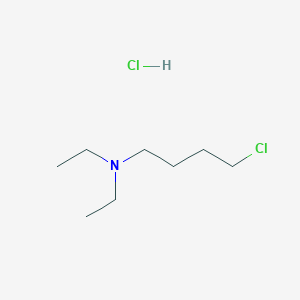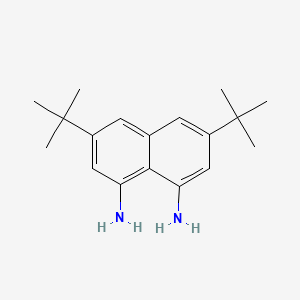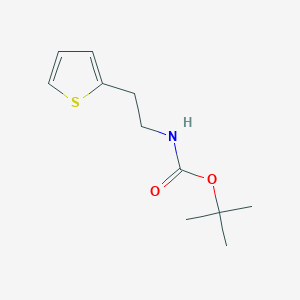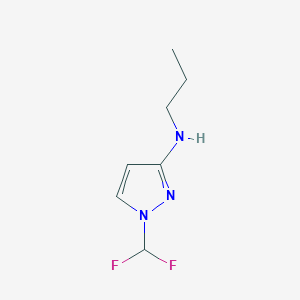
(1-(pyridin-3-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(pyridin-3-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridine ring, a trifluoromethyl group, and a pyrazole ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(pyridin-3-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine hydrochloride typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the trifluoromethyl group via electrophilic substitution. The final step often involves the conversion of the amine to its hydrochloride salt form to enhance stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can optimize the reaction parameters, such as temperature, pressure, and reagent concentrations, to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
(1-(pyridin-3-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine or pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (1-(pyridin-3-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its ability to form stable complexes with biological molecules makes it valuable for investigating biochemical pathways.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used to synthesize drugs with specific therapeutic targets, such as anti-inflammatory or anticancer agents.
Industry
In the industrial sector, this compound is utilized in the development of agrochemicals and materials science. Its stability and reactivity make it suitable for creating new materials with desired properties.
Mechanism of Action
The mechanism of action of (1-(pyridin-3-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to its target and modulate its activity, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- (1-(pyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine hydrochloride
- (1-(pyridin-4-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine hydrochloride
- (1-(quinolin-3-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine hydrochloride
Uniqueness
Compared to similar compounds, (1-(pyridin-3-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine hydrochloride stands out due to its specific substitution pattern on the pyridine ring. This unique arrangement can influence its reactivity and interaction with biological targets, making it a valuable compound for specialized applications
Properties
Molecular Formula |
C10H10ClF3N4 |
|---|---|
Molecular Weight |
278.66 g/mol |
IUPAC Name |
[2-pyridin-3-yl-5-(trifluoromethyl)pyrazol-3-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C10H9F3N4.ClH/c11-10(12,13)9-4-8(5-14)17(16-9)7-2-1-3-15-6-7;/h1-4,6H,5,14H2;1H |
InChI Key |
HJRNLHRQSYQALI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)N2C(=CC(=N2)C(F)(F)F)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B15047728.png)

![1-[1-(2-aminoethyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B15047737.png)
![N-[1-(5-Methyl-2-phenyl-1H-imidazol-4-YL)ethylidene]hydroxylamine hydrochloride](/img/structure/B15047741.png)
![6-{[4-(dimethylamino)phenyl]methylidene}-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B15047745.png)


![6-[3-(Dimethylamino)prop-2-enoyl]-7-hydroxy-4,8-dimethylchromen-2-one](/img/structure/B15047763.png)
![O-[(2-fluoro-4-methoxyphenyl)methyl]hydroxylamine](/img/structure/B15047768.png)
![(3R)-3-amino-3-[3-methyl-4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B15047771.png)
![1-ethyl-3-methyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B15047774.png)
![O-{[2-(trifluoromethyl)pyridin-3-yl]methyl}hydroxylamine](/img/structure/B15047785.png)

![5-[(cyclopentylamino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B15047800.png)
